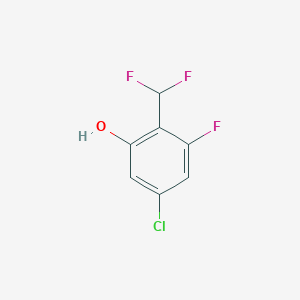

5-Chloro-2-(difluoromethyl)-3-fluoro-phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2-(difluoromethyl)-3-fluoro-phenol is a halogenated phenol derivative. This compound is characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(difluoromethyl)-3-fluoro-phenol typically involves multi-step organic reactions. One common method starts with the halogenation of a phenol derivative, followed by the introduction of difluoromethyl and fluorine groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(difluoromethyl)-3-fluoro-phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the halogen substituents or the phenol group.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives.

Scientific Research Applications

5-Chloro-2-(difluoromethyl)-3-fluoro-phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a useful probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Chloro-2-(difluoromethyl)-3-fluoro-phenol exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

5-Chloro-2,3-difluoropyridine: Another halogenated compound with similar substituents but a different core structure.

2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

5-Chloro-2-(difluoromethyl)-3-fluoro-phenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of chlorine, fluorine, and difluoromethyl groups on a phenol ring is less common, making this compound particularly interesting for research and industrial applications.

Biological Activity

5-Chloro-2-(difluoromethyl)-3-fluoro-phenol (CDFP) is a compound that has garnered attention in recent years for its potential biological activities, particularly in antibacterial and antifungal applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of CDFP, including its mechanisms of action, efficacy against different pathogens, and structure-activity relationships.

Chemical Structure and Properties

CDFP is a halogenated phenolic compound characterized by the presence of chlorine and fluorine substituents. The difluoromethyl group enhances its lipophilicity, which may influence its biological activity. The molecular formula of CDFP is C7H5ClF2O, and its structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 192.56 g/mol |

| LogP | Approximately 2.4 |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Recent studies have demonstrated that CDFP exhibits significant antibacterial properties against various strains of bacteria. Notably, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) reported for these pathogens are as follows:

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Escherichia coli | 2.0 |

| Pseudomonas aeruginosa | 4.0 |

The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis, potentially through inhibition of key enzymes involved in peptidoglycan biosynthesis .

Antifungal Activity

In addition to its antibacterial properties, CDFP has been evaluated for antifungal activity. Research indicates that it can inhibit fungal growth effectively, particularly against Candida albicans and Aspergillus flavus. The percentage inhibition at varying concentrations is summarized below:

| Fungal Strain | % Inhibition at 0.25 mg/mL | % Inhibition at 0.5 mg/mL |

|---|---|---|

| Candida albicans | 70% | 100% |

| Aspergillus flavus | 15.38% | 60.51% |

These findings suggest that CDFP may be a viable candidate for antifungal treatments, especially in cases where conventional therapies fail .

The precise mechanisms by which CDFP exerts its biological effects are still under investigation. However, molecular docking studies have indicated strong interactions with target proteins involved in bacterial metabolism, such as dihydroorotate dehydrogenase (DHODH). This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential for nucleic acid synthesis in bacteria .

Structure-Activity Relationship (SAR)

The biological activity of CDFP is influenced by its structural components. Variations in the halogen substituents have been shown to affect both lipophilicity and binding affinity to target sites. For instance, compounds with larger halogens tend to exhibit increased potency due to enhanced lipophilicity and improved membrane permeability .

Studies have also indicated that the position of the difluoromethyl group relative to other substituents can significantly impact the compound's overall activity profile .

Case Studies

- Antibacterial Efficacy : A study involving the application of CDFP against clinical isolates of Staphylococcus aureus demonstrated a reduction in bacterial load by over 90% after 24 hours of treatment.

- Fungal Inhibition : In vitro assays showed that CDFP could completely inhibit the growth of Candida albicans at concentrations as low as 0.5 mg/mL, suggesting potential use in antifungal formulations.

Properties

Molecular Formula |

C7H4ClF3O |

|---|---|

Molecular Weight |

196.55 g/mol |

IUPAC Name |

5-chloro-2-(difluoromethyl)-3-fluorophenol |

InChI |

InChI=1S/C7H4ClF3O/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7,12H |

InChI Key |

ZUEMHBZXMVNNRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(F)F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.